molecular formula C20H35N3O3 B4001746 4-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide

4-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide

Cat. No.: B4001746
M. Wt: 365.5 g/mol
InChI Key: IRIAHSCTFFFEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H35N3O3 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.26784199 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ionic Liquid Crystals

Piperidinium, piperazinium, and morpholinium cations have been explored for the design of ionic liquid crystals. These cations, when combined with various anions, exhibit a rich mesomorphic behavior including high-ordered smectic phases, smectic A phases, and hexagonal columnar phases. The study by Lava, Binnemans, and Cardinaels (2009) discusses the self-assembly of morpholinium compounds into hexagonal columnar phases, providing insights into the structural and physical properties of similar compounds (Lava, K., Binnemans, K., & Cardinaels, T., 2009).

Cathepsin S Inhibition

The synthesis of a potent cathepsin S inhibitor that includes morpholine-4-carboxylic acid as part of its structure demonstrates the potential for similar compounds in therapeutic applications. This research by Latli et al. (2012) highlights the use of deuterium and carbon-14 labeling for the detailed study of pharmacological agents, offering a pathway for investigating the metabolic and pharmacokinetic properties of related compounds (Latli, B., Hrapchak, M. J., Lorenz, J. C., Busacca, C., & Senanayake, C., 2012).

Aldol Reaction Catalysis

Compounds containing morpholine and piperidine structures have been applied in catalysis, as demonstrated by Ito, Sawamura, and Hayashi (1987). They developed an optically active ferrocenylphosphine ligand for gold-catalyzed aldol reactions, achieving high enantio- and diastereoselectivity. This research underscores the potential of similar compounds in asymmetric synthesis and catalysis (Ito, Y., Sawamura, M., & Hayashi, T., 1987).

Crystal Structure Analysis

The crystal structures of compounds featuring piperidine and morpholine rings have been extensively studied to understand their conformations and interactions. For instance, Aydinli, Sayil, and Ibiş (2010) synthesized and analyzed the crystal structures of compounds with these rings, providing valuable information on molecular conformations and potential intermolecular interactions (Aydinli, G., Sayil, C., & Ibiş, C., 2010).

Properties

IUPAC Name

4-[2-(cyclohexylmethyl)morpholine-4-carbonyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O3/c1-21(2)20(25)22-10-8-17(9-11-22)19(24)23-12-13-26-18(15-23)14-16-6-4-3-5-7-16/h16-18H,3-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIAHSCTFFFEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)N2CCOC(C2)CC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
4-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
4-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
4-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
4-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
4-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.